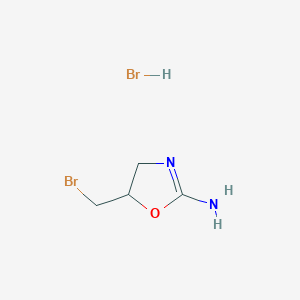

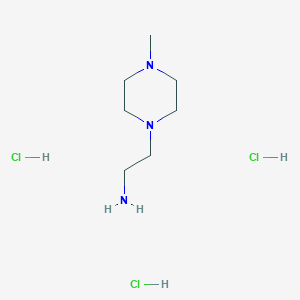

![molecular formula C9H5F2NO2 B1321695 2-(2,2-二氟苯并[D][1,3]二氧杂环-5-基)乙腈 CAS No. 68119-31-3](/img/structure/B1321695.png)

2-(2,2-二氟苯并[D][1,3]二氧杂环-5-基)乙腈

描述

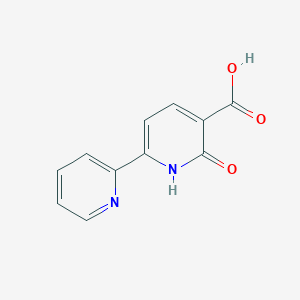

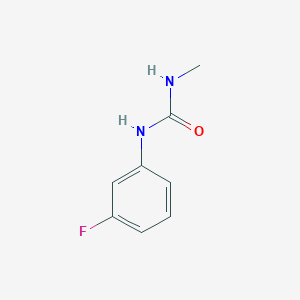

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is a chemical compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 . It is also known by its CAS number 68119-31-3 .

Molecular Structure Analysis

The molecular structure of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile consists of a benzo[d][1,3]dioxol-5-yl group attached to an acetonitrile group . The benzo[d][1,3]dioxol-5-yl group contains a benzene ring fused with a 1,3-dioxol ring, which has two fluorine atoms attached to it .Physical And Chemical Properties Analysis

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is predicted to have a boiling point of 249.4±40.0 °C and a density of 1.43±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C . It is sparingly soluble in DMSO, slightly soluble in ethyl acetate and methanol . It is an oil with a pale yellow color .科学研究应用

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceuticals, particularly for the development of treatments for CFTR-mediated diseases like Cystic Fibrosis. It serves as a precursor in the creation of complex molecules with potential therapeutic effects .

Anticancer Research

Researchers have explored its use in anticancer studies, where derivatives of this compound have shown selectivity between cancer cells and normal cells, indicating potential for targeted cancer therapies .

Organic Synthesis

In organic chemistry, it’s used as a reagent for various synthetic pathways due to its reactive properties, aiding in the construction of complex organic molecules .

Life Sciences

The compound finds applications in life sciences research, contributing to studies ranging from molecular biology to environmental science .

Veterinary Medicine

Derivatives of this compound are being investigated as new feed additives that can reduce the number of microbes like E. coli, thus protecting animal gut health .

作用机制

Target of Action

The primary targets of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile are currently unknown

Action Environment

The action, efficacy, and stability of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

属性

IUPAC Name |

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDSGFSPCQGELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255676 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile | |

CAS RN |

68119-31-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。